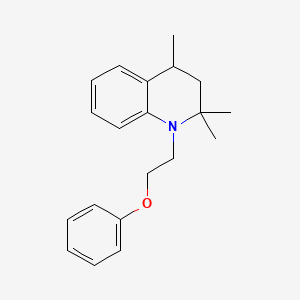
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with trimethyl and phenoxyethyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with 2-phenoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halides or other nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the phenoxyethyl group, resulting in different chemical and biological properties.
2-Phenoxyethylamine: Contains the phenoxyethyl group but lacks the tetrahydroquinoline core, leading to distinct reactivity and applications.
Quinoline: A simpler structure without the tetrahydro and trimethyl substitutions, used widely in medicinal chemistry.
Uniqueness
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline stands out due to its combined structural features, which confer unique reactivity and potential applications. The presence of both the tetrahydroquinoline core and the phenoxyethyl group allows for versatile chemical modifications and diverse biological activities.
Propiedades
Número CAS |
55554-61-5 |
|---|---|
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1-(2-phenoxyethyl)-3,4-dihydroquinoline |
InChI |
InChI=1S/C20H25NO/c1-16-15-20(2,3)21(19-12-8-7-11-18(16)19)13-14-22-17-9-5-4-6-10-17/h4-12,16H,13-15H2,1-3H3 |
Clave InChI |
XGPIFBFZOLKMCY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(C2=CC=CC=C12)CCOC3=CC=CC=C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


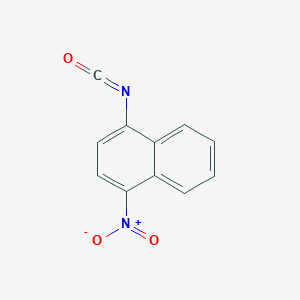
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
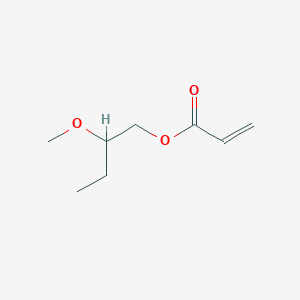
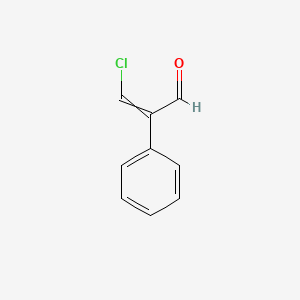
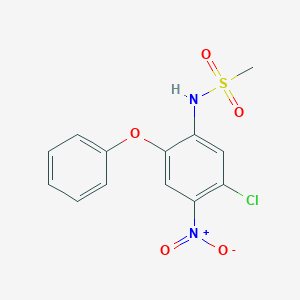
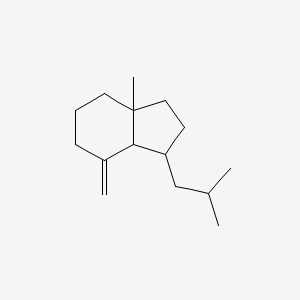
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
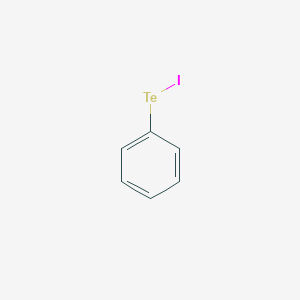


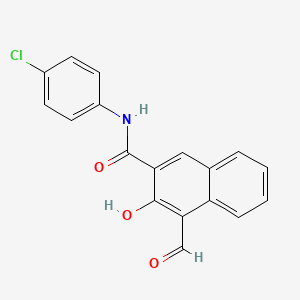
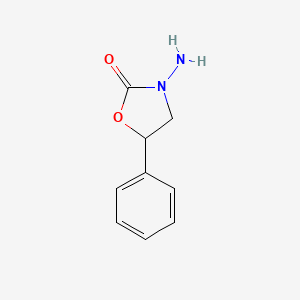
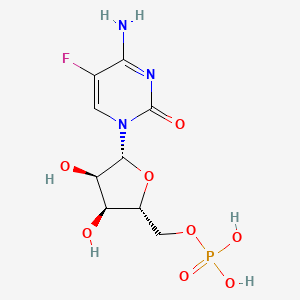
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
